Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate is an organic compound. It belongs to a class of chemicals called picolinates, which are derivatives of pyridine. Pyridine is a six-membered aromatic ring containing nitrogen. Picolinates have a carboxylic acid group attached to the pyridine ring.
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate is a chemical compound with the molecular formula and a molecular weight of 299.05 g/mol. This compound features a pyridine ring substituted with an amino group, a bromo atom, and a trifluoromethyl group, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of these functional groups enhances its reactivity and biological activity, making it a valuable intermediate in organic synthesis and drug discovery.
These reactions demonstrate the compound's versatility as a building block in organic synthesis.
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate exhibits significant biological activity, particularly in pharmaceutical research. Its structural features allow it to interact with various biological targets:
These interactions suggest potential therapeutic applications, particularly in drug development aimed at specific enzymatic pathways.
The synthesis of methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate typically involves multi-step organic reactions. Common methods include:
In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield while maintaining high purity levels during production.
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate has various applications across different fields:
Studies exploring the interactions of methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate with biological systems are ongoing. Preliminary findings suggest that it may interact with specific enzymes or receptors, influencing metabolic pathways relevant to therapeutic applications. Further research is needed to fully elucidate these interactions and assess their implications for drug discovery programs .
Several compounds share structural similarities with methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate. Here are notable comparisons:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl 3-amino-5-(trifluoromethyl)picolinate | 1256794-12-3 | 0.78 |
Methyl 3-amino-6-chloro-5-(trifluoromethyl)picolinate | Not available | Not available |
Methyl 3-amino-6-bromo-5-(methyl)picolinate | Not available | Not available |
Methyl 6-bromo-5-(trifluoromethyl)picolinate | Not available | Not available |
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate is distinguished by its combination of functional groups, specifically the amino, bromo, and trifluoromethyl groups. This unique arrangement enhances its reactivity and biological properties compared to similar compounds, making it particularly valuable for research and industrial applications .